2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyrrolidine ring, and a phenol group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde to form the quinazoline core This intermediate is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring and phenol group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrrolidine ring and have been studied for their pharmacological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are known for their kinase inhibitory activities.
Uniqueness
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is unique due to its specific combination of a quinazoline core, pyrrolidine ring, and phenol group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[4-[[(3S)-pyrrolidin-3-yl]amino]quinazolin-2-yl]phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-8-4-2-6-14(16)18-21-15-7-3-1-5-13(15)17(22-18)20-12-9-10-19-11-12/h1-8,12,19,23H,9-11H2,(H,20,21,22)/t12-/m0/s1 |
InChI Key |
XVURFLCQTYKQLW-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Canonical SMILES |
C1CNCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.